TG4-155

概要

説明

TG4-155は、プロスタグランジンE2受容体サブタイプEP2の強力で選択的なアンタゴニストです。 この化合物は脳透過性があり、特に癌、炎症、神経保護の分野において、科学研究で大きな可能性を示しています .

科学的研究の応用

TG4-155は、科学研究において幅広い応用範囲を持っています。

作用機序

TG4-155は、プロスタグランジンE2受容体サブタイプEP2を拮抗することでその効果を発揮します。この受容体は、炎症、疼痛知覚、癌進行など、さまざまな生理学的および病理学的プロセスに関与するGタンパク質共役受容体です。 EP2を阻害することで、this compoundは環状アデノシン一リン酸(cAMP)とタンパク質キナーゼA(PKA)によって媒介される下流シグナル伝達経路を阻害し、炎症を抑制し、神経保護をもたらします .

類似化合物の比較

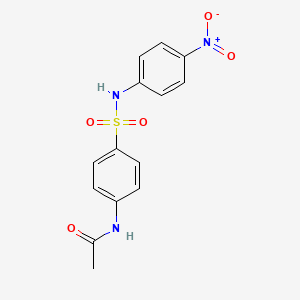

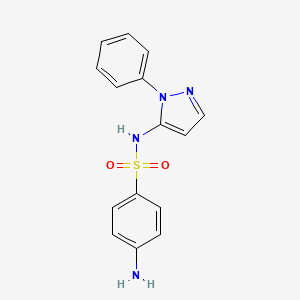

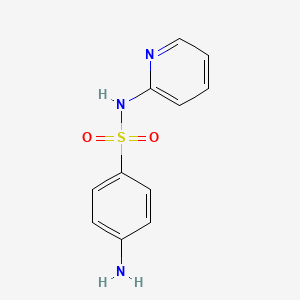

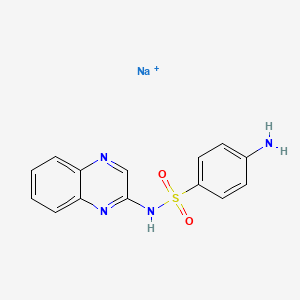

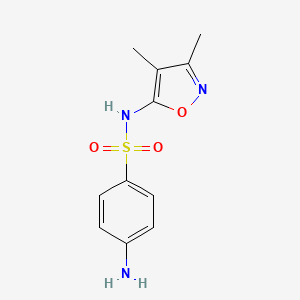

This compoundは、EP1、EP3、EP4、DP1などの他のプロスタグランジン受容体よりもEP2受容体に対して高い選択性を有しているため、独自性があります。類似化合物は次のとおりです。

TG4-166: 同様の特性を持つ別の強力なEP2アンタゴニストですが、選択性と効力はわずかに異なります.

AH6809: EP1、EP2、DP1受容体の非選択的アンタゴニストであり、this compoundの高い選択性はありません.

PF-04418948: 異なる薬物動態特性を持つ選択的なEP2アンタゴニスト.

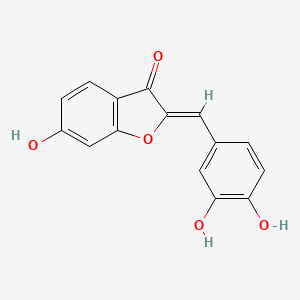

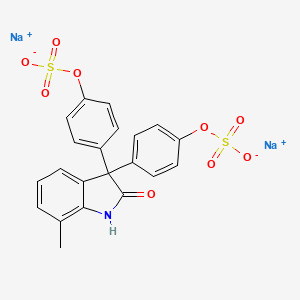

準備方法

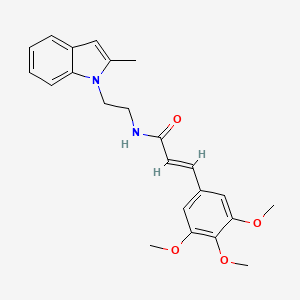

TG4-155は、アルキル化とアミド化を含む一連の化学反応によって合成することができます。合成経路は通常、2-メチル-1H-インドールと2-クロロエチルアミン塩酸塩から始まり、水酸化ナトリウムの存在下で縮合されます。 その後、CDIを促進剤とした3,4,5-トリメトキシフェニルアクリル酸とのアミド化反応が行われます

化学反応の分析

類似化合物との比較

TG4-155 is unique due to its high selectivity for the EP2 receptor over other prostaglandin receptors such as EP1, EP3, EP4, and DP1. Similar compounds include:

TG4-166: Another potent EP2 antagonist with similar properties but slightly different selectivity and potency.

PF-04418948: A selective EP2 antagonist with different pharmacokinetic properties.

This compound stands out due to its brain permeability and high selectivity, making it a valuable tool in scientific research .

特性

IUPAC Name |

(E)-N-[2-(2-methylindol-1-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O4/c1-16-13-18-7-5-6-8-19(18)25(16)12-11-24-22(26)10-9-17-14-20(27-2)23(29-4)21(15-17)28-3/h5-10,13-15H,11-12H2,1-4H3,(H,24,26)/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBHUXHFZLMFETJ-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N1CCNC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=CC=CC=C2N1CCNC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

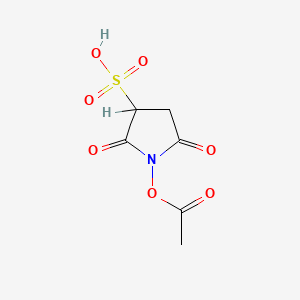

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

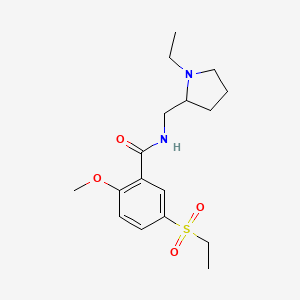

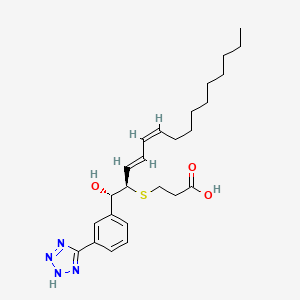

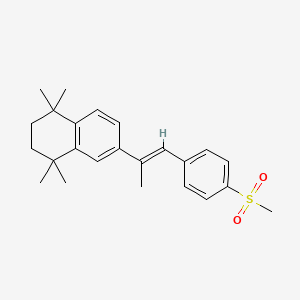

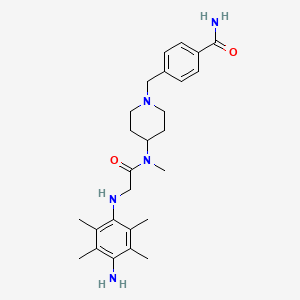

Feasible Synthetic Routes

Q1: What is the mechanism of action of TG4-155, and what are its downstream effects?

A1: (E)-N-[2-(2-methylindol-1-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide, commonly known as this compound, is a selective antagonist of the Prostaglandin E2 receptor subtype EP2 [, , , ]. By blocking the binding of Prostaglandin E2 (PGE2) to EP2, this compound inhibits the activation of downstream signaling pathways associated with EP2, such as the cAMP pathway []. This inhibition has been shown to mitigate inflammatory responses and neuronal damage in various models [, , , ].

Q2: What is the role of EP2 in mediating the effects of Cyclooxygenase-2 (COX-2) following status epilepticus (SE)?

A2: Following SE, COX-2, an enzyme involved in inflammation, is induced and produces PGE2 [, ]. PGE2 can activate the EP2 receptor, contributing to neuroinflammation and neuronal damage. Studies using this compound demonstrated that blocking EP2 could reduce neuronal injury, decrease the release of inflammatory mediators, and attenuate blood-brain barrier permeability after SE, suggesting a crucial role of EP2 in COX-2 mediated brain injury [, ].

Q3: How does this compound impact microglial activation and inflammatory responses?

A3: this compound demonstrated an ability to suppress COX-2 mRNA induction in cultured microglia stimulated by EP2 activation []. Furthermore, in a microglial cell line expressing human EP2 receptors, this compound effectively inhibited EP2 agonist-induced cAMP elevation []. These findings suggest that this compound may modulate microglial activation and inflammatory responses by interfering with EP2 signaling.

Q4: Does this compound influence osteoclast formation and bone health?

A4: Research suggests that EP2 antagonists, including this compound, can inhibit RANKL-induced osteoclast formation in vitro []. This compound, along with other EP2 antagonists, significantly reduced the size and number of osteoclasts formed, suggesting a potential role in preventing excessive bone loss during inflammatory conditions like arthritis [].

Q5: What are the potential applications of this compound in treating gliomas?

A5: While the provided abstracts do not directly address the use of this compound in treating gliomas, one paper mentions pharmaceutical compositions of selective EP2 antagonists, including this compound, as being effective for treating gliomas []. This suggests ongoing research exploring its potential in targeting EP2 signaling pathways within the context of gliomagenesis.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。